2,4-Bis(1-phenylethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(1-phenylethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O/c1-16(18-9-5-3-6-10-18)20-13-14-22(23)21(15-20)17(2)19-11-7-4-8-12-19/h3-17,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFAHSGZAAFQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863021 | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2769-94-0, 25640-70-4 | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1-phenylethyl)phenol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025640704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, bis(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Phenol, 2,4-bis(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Bis(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-BIS(1-PHENYLETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3R0CBD0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Pathways
Condensation Reactions of Phenol (B47542) and Styrene (B11656) under Acidic Catalysis
The principal industrial method for producing 2,4-Bis(1-phenylethyl)phenol is the acid-catalyzed alkylation of phenol with styrene. nih.gov This reaction is a classic example of a Friedel-Crafts alkylation, where phenol acts as the nucleophile and styrene, activated by a catalyst, serves as the alkylating agent. The reaction is a stepwise process where the initial interaction forms mono-styrenated phenols (MSP), with the 1-phenylethyl group adding to either the ortho or para positions relative to the hydroxyl group. As the reaction continues, further styrenation leads to the formation of di-styrenated phenols (DSP), including the target this compound isomer. Eventually, a third styrene molecule can be added to form tri-styrenated phenol (TSP).
A variety of acid catalysts can be employed to facilitate this condensation. These include inorganic protic acids like sulfuric acid (H₂SO₄), Lewis acids such as iron(III) chloride (FeCl₃), and organic protic acids like p-toluenesulfonic acid. koreascience.kr Solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), have also been developed for this process. nih.gov The choice of catalyst and reaction conditions (e.g., temperature, reactant molar ratio) significantly influences the conversion rate and the selectivity towards different isomers (mono-, di-, or tri-substituted products). nih.govkoreascience.kr For instance, research has shown that nearly 100% conversion of both phenol and styrene can be achieved using a sulfated zirconia catalyst at 100 °C over 6 hours, with a notable selectivity for di-styrenated phenols. nih.gov
| Catalyst | Reaction Temperature (°C) | Phenol Conversion | Selectivity for Di-styrenated Phenol (DSP) | Source |
|---|---|---|---|---|
| H₂SO₄ | 120 | Nearly Complete | Data Not Specified | koreascience.kr |
| FeCl₃ | 120 | Nearly Complete | Data Not Specified | koreascience.kr |
| 15-SO₄²⁻/ZrO₂ | 100 | ~100% | 52.1% | nih.gov |
Mechanistic Investigations of Compound Formation
The formation of this compound via the acid-catalyzed reaction of phenol and styrene proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below:
Generation of the Electrophile : The acid catalyst (H⁺) protonates the double bond of the styrene molecule. This results in the formation of a resonance-stabilized secondary benzylic carbocation, the 1-phenylethyl cation. This carbocation is the active electrophile in the reaction.
Electrophilic Attack : The phenol ring, being electron-rich due to the activating, ortho-para directing hydroxyl (-OH) group, acts as a nucleophile. youtube.com The carbocation attacks the phenol ring, preferentially at the ortho and para positions where electron density is highest. This attack forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.
Deprotonation/Catalyst Regeneration : A base (which can be another phenol molecule or the conjugate base of the acid catalyst) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and regenerates the acid catalyst, allowing it to participate in further reaction cycles.
The initial product is a mixture of ortho- and para-mono-styrenated phenol. As the reaction progresses, these initial products can undergo a second alkylation step, following the same mechanistic pathway, to yield di-substituted products, including this compound.
Chemical Transformations of this compound
Phenols, particularly those with bulky substituents that provide steric hindrance, are susceptible to oxidation. The oxidation of this compound can proceed via the formation of a phenoxyl radical. This often occurs through a Hydrogen Atom Transfer (HAT) mechanism, where the phenolic hydroxyl group donates its hydrogen atom to an oxidizing agent or a free radical.
The resulting 2,4-bis(1-phenylethyl)phenoxyl radical is relatively stable due to the steric hindrance provided by the bulky 1-phenylethyl groups at the ortho and para positions. This steric shielding influences subsequent reaction pathways. Further oxidation of the phenoxyl radical can potentially lead to the formation of quinone-type structures, a common transformation for phenols. libretexts.org However, the formation of such species from sterically hindered phenols often requires strong oxidizing agents.
The direct reduction of the phenolic ring in this compound is not a common transformation under standard laboratory conditions. The aromatic system is inherently stable. However, a significant reaction in the context of phenol chemistry is the reduction of quinones, the potential oxidation products. libretexts.org Quinones can be readily reduced back to their dihydroxybenzene analogs, known as hydroquinones. libretexts.org This reversible oxidation-reduction process is a key feature of quinone chemistry. libretexts.org Therefore, if this compound were oxidized to a corresponding quinone derivative, that product could then be reduced, establishing a redox couple.
Further electrophilic aromatic substitution on the this compound molecule is governed by the directing effects of the substituents already present on the phenol ring. The hydroxyl group is a powerful activating ortho, para-director. mlsu.ac.in The two 1-phenylethyl groups are alkyl groups, which are also activating and ortho, para-directing.
In this specific molecule:
The hydroxyl group at position 1 strongly activates positions 2, 4, and 6.
Positions 2 and 4 are already occupied by bulky 1-phenylethyl groups.
These bulky groups create significant steric hindrance, which will strongly disfavor electrophilic attack at the adjacent positions (3 and 5).
The most electronically activated and sterically accessible position for a new electrophile is position 6 (the ortho position relative to the hydroxyl group).
Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation would be expected to yield predominantly the 6-substituted derivative of this compound. Substitution on the terminal phenyl rings of the 1-phenylethyl groups is also possible but would require more forcing conditions, as these rings are not activated by the strongly donating hydroxyl group.
Origin and Occurrence in Natural Systems
Isolation and Identification from Botanical Sources
The compound 2,4-Bis(1-phenylethyl)phenol has been isolated and identified from several plant species, highlighting its presence in the botanical world. Methodologies for its extraction and purification often involve the use of solvents and chromatographic techniques.
Clerodendrum thomsoniae Balf.f.: Research has identified this compound as a significant constituent in the ethyl acetate (B1210297) extracts of Clerodendrum thomsoniae. alfa-chemistry.com In one study, this compound represented 39% of the extract. alfa-chemistry.com Gas chromatography-mass spectrometry (GC-MS) analysis is a key technique used to identify and quantify the presence of this compound in plant extracts. alfa-chemistry.comresearchgate.net
Garlic (Allium sativum): This compound has also been detected in garlic bulbs. alfa-chemistry.comekb.eg GC-MS analysis of garlic phytochemicals has confirmed the presence of this compound among other compounds. alfa-chemistry.com
*Cabralea canjerana_ and Cordia americana: Studies on the wood extractives of two Brazilian tree species, Cabralea canjerana and Cordia americana, have revealed the presence of this compound. frontiersin.orgresearchgate.net The extraction process for these woods has utilized various solvents, including ethanol, ethanol-toluene, and hot water, followed by GC-MS analysis for chemical identification. researchgate.net
*Jatropha curcas_ L.: The compound has been identified in Jatropha curcas, a plant used in traditional medicine in West Timor, Indonesia. researchgate.net
Table 1: Botanical Sources of this compound and Extraction Details
| Botanical Source | Plant Part Used | Extraction/Analysis Method | Reference(s) |
|---|---|---|---|
| Clerodendrum thomsoniae Balf.f. | Aerial Parts | Ethyl Acetate Extraction, GC-MS | alfa-chemistry.comresearchgate.net |
| Garlic (Allium sativum) | Bulb | GC-MS | alfa-chemistry.comekb.eg |
| Cabralea canjerana | Wood | Ethanol, Ethanol-Toluene, Hot Water Extraction, GC-MS | frontiersin.orgresearchgate.net |
| Cordia americana | Wood | Ethanol, Ethanol-Toluene, Hot Water Extraction, GC-MS | frontiersin.orgresearchgate.net |
| Jatropha curcas L. | Not Specified | GC-MS | researchgate.net |
| Prosopis africana | Not Specified | Not Specified | researchgate.netresearchgate.net |
| Canarium odontophyllum Miq | Stem Bark | Acetone (B3395972) Extraction, GC-MS | biomedpharmajournal.org |
Presence in Traditional Remedies
The identification of this compound in plants used in traditional medicine suggests a potential role in their therapeutic effects.
Ghanaian Home Remedies: An analysis of Ghanaian home remedies, specifically those from native plants used to address issues like low sperm count, has identified this compound. dspace-express.com The remedies are typically prepared by drying and crushing the plants for consumption as teas or direct ingestion. dspace-express.com The separation and identification of compounds from these remedies were achieved using column chromatography and GC-MS. dspace-express.com
Characterization from Microbial Biosynthesis
Identification in Fungal Culture Filtrates
The compound is not limited to the plant kingdom; it has also been found as a product of microbial biosynthesis.
*Aspergillus terreus_ and Penicillium species: Studies have identified this compound in the culture filtrates of the fungus Aspergillus terreus. academicjournals.org It has also been detected in the methanolic extracts of endophytic fungi, specifically Penicillium species isolated from Tabebuia argentea. researchgate.netscialert.netresearchgate.net In these studies, GC-MS was the analytical method used to identify the compound. researchgate.netscialert.netresearchgate.net
Occurrence as Byproducts in Biomass Conversion Processes
Detection in Lignin-Derived Hydrothermal Byproducts
Beyond its natural origins, this compound has been detected as a byproduct of industrial processes involving biomass.
Lignin (B12514952) Pyrolysis: Research into the pyrolysis of lignin model compounds has identified this compound as a product. researchgate.net Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, of both β-O-4 and α-O-4 linked lignin model compounds in a micropyrolyzer connected to a GC-MS/FID system led to its detection. researchgate.net It has also been noted as a potential product from industrial areas, possibly released from the industrial coating of large equipment. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| D-Allose |
| Acetaminophen |
| Palmitic acid |
| 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester |
| Phenol (B47542), 2,4-bis(1,1-dimethylethyl)- |
| Gamma-Sitosterol |
| Phytol |
| Pyrrolidine 2, 4-dione |
| Diisobutyl phthalate |
| Gestrinone |
| Phenol, 2,4,6-tris(1-phenylethyl)- |
| Diisooctyl phthalate |
| Di methyl, 2,4-Bis (1-phenylethyl) phenol |
| Phenol 2,6-bis-2 hydroxy-5-methyl |
| Octadecanoic acid methyl ester |
| Diisobutyl isophthalate |
| Methoxymellein |
| 5-diethylamino |
| Methyl palmitate |
| Bis (2-ethylhexyl) phthalate |
| Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-hydroxy-3,5-dimethylphenyl)methyl]- |
| Naphthalene, decahydro-1,8a-dimethyl-7-(1-methylethyl)-, R-(1. alpha.,4a. beta.,7. beta.,8a. alpha.)]- |
| Lapachol |
| Isocryptotanshinon |
| 5-methoxy-6-[1-(4-ethoxyphenyl)ethyl]-1,3-benzodioxol |
| 7-bromo-cycloisolongifolene |
| Ferruginol methyl ether |
| α-terpinene |
| β-myrcene |
| α-terpinolene |
| α-phellandrene |
| Humulene |
| β-sitosterol |
| α-gurjunene |
| α-selinene |
| exo-methyl-camphenilol |
Advanced Analytical and Structural Characterization
Mass Spectrometry Applications for Identification and Confirmation
Mass spectrometry (MS), particularly when coupled with chromatography, is a cornerstone for the detection and identification of 2,4-Bis(1-phenylethyl)phenol in various matrices. Its high sensitivity and specificity allow for the reliable characterization of the compound even at low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Profiling of Extracts
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized method for analyzing the chemical composition of volatile and semi-volatile compounds in extracts from natural and synthetic sources. phytopharmajournal.comresearchgate.net The technique separates individual components of a mixture, which are then ionized and identified based on their unique mass-to-charge ratio and fragmentation patterns. phytopharmajournal.com The identification of compounds is typically confirmed by comparing their mass spectra with established libraries such as the National Institute of Standards and Technology (NIST) database. rsc.orgbiomedpharmajournal.org
This compound has been identified as a constituent in a diverse range of biological extracts through GC-MS profiling. For instance, it has been detected in the acetone (B3395972) extract of Canarium odontophyllum (Dabai) stem bark, the ethanolic extract of Prosopis juliflora leaves, and the ethyl acetate (B1210297) fractions of Clerodendrum thomsoniae. phytopharmajournal.combiomedpharmajournal.orgalfa-chemistry.com It has also been found in extracts from the leaves of Clusia minor and Petiveria alliacea. dspace-express.com
The operational parameters for GC-MS analysis are critical for successful identification. A typical setup involves a capillary column, such as a DB-5MS or Rtx-5, with helium as the carrier gas. phytopharmajournal.comrsc.orgnist.gov The temperature program is designed to effectively separate the compounds in the extract, often involving a gradual ramp-up to a final temperature of around 280-300°C. phytopharmajournal.comnist.gov The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. phytopharmajournal.comrsc.org
Below is a table summarizing the detection of this compound in various extracts via GC-MS.
| Source Material | Extraction Solvent/Method | Relative Abundance / Concentration | Reference |
|---|---|---|---|
| Clerodendrum thomsoniae Balf.f. | Ethyl Acetate Fraction | 39% of the extract | alfa-chemistry.com |
| Prosopis juliflora Leaves | Ethanol (Soxhlet extraction) | 1.71% | phytopharmajournal.com |
| Canarium odontophyllum Miq Stem Bark | Acetone | Not specified | biomedpharmajournal.org |
| Clusia minor L. Leaves | Ethyl Acetate | 0.181% (± 0.008) | dspace-express.com |
| Ghanaian Home Remedy | Not specified (Column Chromatography separation) | Identified as a component | dspace-express.com |
Advanced Mass Spectrometry Techniques (e.g., GC-MS/MS)
For more complex samples or when higher specificity is required, advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) are employed. Gas chromatography-tandem mass spectrometry (GC-MS/MS) enhances the confidence in compound identification by performing a second stage of mass analysis on selected fragment ions from the initial ionization. This process provides more detailed structural information and reduces background interference.
In a study of the culture filtrate of Aspergillus terreus ANU-301, GC-MS/MS analysis was used to identify the most abundant compounds. rsc.org This technique confirmed the presence of 2,4-bis(1-methyl-1-phenylethyl)-phenol, a closely related isomer, demonstrating the utility of MS/MS in microbial metabolomics. rsc.org Similarly, Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) has been used for the comprehensive analysis of phytochemicals in plant extracts, indicating its suitability for identifying phenolic compounds like this compound in complex mixtures. researchgate.net High-resolution mass spectrometry (HRMS) is another powerful tool that confirms the elemental composition of a molecule by providing a highly accurate mass measurement.
Spectroscopic Methods for Structural Elucidation and Confirmation
While mass spectrometry is excellent for identification and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial information about the compound's structural arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the positions of substituents on the phenol (B47542) ring. Both ¹H NMR and ¹³C NMR are used to resolve the molecular structure.
In the structural elucidation of the related compound 2,4-bis(1-methyl-1-phenylethyl)-phenol isolated from the soft coral Sarcophyton trocheliophorum, extensive NMR analysis was performed. biointerfaceresearch.com The ¹H NMR spectrum showed characteristic signals for a 1,2,4-trisubstituted aromatic ring, along with signals for two phenyl groups and two sets of methyl groups. biointerfaceresearch.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity between different parts of the molecule and confirm the final structure. biointerfaceresearch.com NMR spectroscopy is also a primary method for determining the absolute configuration of chiral molecules, often through the use of chiral derivatizing agents or alignment media. researchgate.net
The following table presents the ¹H and ¹³C NMR spectral data for 2,4-bis(1-methyl-1-phenylethyl)-phenol, a closely related isomer which is often studied. biointerfaceresearch.com
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Reference |
|---|---|---|---|
| 1 | 151.1 | - | biointerfaceresearch.com |
| 2 | 134.7 | - | biointerfaceresearch.com |
| 3 | 128.4 | 7.33 (d, J=2.3) | biointerfaceresearch.com |
| 4 | 142.7 | - | biointerfaceresearch.com |
| 5 | 124.1 | 7.02 (dd, J=8.5, 2.3) | biointerfaceresearch.com |
| 6 | 117.1 | 6.64 (d, J=8.5) | biointerfaceresearch.com |
| 7 (Cα at C-2) | 42.5 | - | biointerfaceresearch.com |
| 8, 8' (Me at C-7) | 29.2 | 1.72 (s) | biointerfaceresearch.com |
| 9 (Cα at C-4) | 41.8 | - | biointerfaceresearch.com |
| 10, 10' (Me at C-9) | 30.9 | 1.61 (s) | biointerfaceresearch.com |
| Ph-1''/1''' | 151.6/151.1 | - | biointerfaceresearch.com |
| Ph-2'',6''/2''',6''' | 126.7/126.6 | 7.32-7.18 (m) | biointerfaceresearch.com |
| Ph-3'',5''/3''',5''' | 127.8/127.7 | 7.32-7.18 (m) | biointerfaceresearch.com |
| Ph-4''/4''' | 125.8/125.3 | 7.32-7.18 (m) | biointerfaceresearch.com |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of particular bonds.
For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic rings and alkyl groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Additionally, characteristic peaks for aromatic C=C stretching would be observed in the 1600-1450 cm⁻¹ region. The IR spectrum of the related compound 2-ethylphenol (B104991) shows these characteristic bands, providing a reference for what to expect for more complex substituted phenols. chemicalbook.com While IR spectroscopy is generally not used for detailed structural elucidation on its own, it serves as a quick and valuable confirmation of the presence of key functional groups.
Mechanistic Investigations of Biological Interactions in in Vitro Models
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant capability of 2,4-Bis(1-phenylethyl)phenol is a primary mechanism behind its biological effects. Its chemical structure, characterized by a phenolic ring with a hydroxyl group and bulky phenylethyl substituents, is key to this function. smolecule.com The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions and protecting cells and other molecules from oxidative damage. This free radical scavenging ability is fundamental to its potential therapeutic applications in conditions associated with oxidative stress. smolecule.com
Studies have demonstrated that phenols with electron-donating alkyl groups, such as this compound, exhibit notable antioxidant activity. The compound's efficacy has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In one study, an acidic fraction of a plant extract containing this compound demonstrated significant scavenging activity against both DPPH and ABTS radicals. springermedizin.de
| Assay | Radical Scavenging Activity (%) of Extract Fraction Containing this compound (at 1 mg/mL) | Reference |
|---|---|---|
| DPPH | 17.16% | springermedizin.de |
| ABTS | 48.45% | springermedizin.de |
The differences in scavenging percentages between the two assays can be attributed to the distinct solubility of the test substances and the different reaction mechanisms of the assays. springermedizin.de The ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical contributes to its function as a potent antioxidant.
Antiproliferative and Pro-Apoptotic Mechanisms in Cell Culture Models
This compound has demonstrated antiproliferative and pro-apoptotic activities in various cancer cell lines. smolecule.comfarmaciajournal.com It has been identified as a major bioactive component in plant extracts showing cytotoxicity against breast cancer cells. researchgate.netalfa-chemistry.com The compound's ability to induce programmed cell death, or apoptosis, is a key focus of its anticancer research.
A significant mechanism for the anticancer activity of this compound is the induction of apoptosis through the disruption of the mitochondrial pathway. This process involves increasing the permeability of the mitochondrial membrane, a critical step in the intrinsic apoptotic cascade. While direct studies on this compound are ongoing, research on structurally similar molecules provides insight into the likely mechanism. For instance, a related compound, 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580), was found to decrease the protein level of Bcl-2. biomolther.orgkoreascience.kr Bcl-2 is an anti-apoptotic protein that regulates mitochondrial membrane integrity, and its downregulation promotes the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Another analog, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has also been shown to decrease Bcl-2 levels. kjpp.net This suggests that this compound likely triggers apoptosis by altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to mitochondrial dysfunction.
Following mitochondrial disruption, the apoptotic signal is propagated through the activation of a cascade of enzymes known as caspases. This compound is understood to activate these caspase pathways to execute apoptosis. Studies on its analogs have provided specific details on this process. For example, 4-methyl-2,6-bis(1-phenylethyl)phenol was shown to induce the cleavage and activation of caspase-3 and caspase-9 in C6 glioma cells. biomolther.orgkoreascience.kr Caspase-9 is an initiator caspase that is activated by the release of cytochrome c from the mitochondria, while caspase-3 is a key executioner caspase responsible for the morphological changes seen in apoptosis. Similarly, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol also increased the levels of cleaved (active) forms of caspase-3 and caspase-9. kjpp.netkoreamed.org These findings strongly suggest that this compound mediates its pro-apoptotic effects through the activation of the mitochondrial-dependent caspase-9 and caspase-3 pathway.
In addition to directly triggering apoptosis, this compound is thought to interfere with cell survival signaling pathways that are often hyperactive in cancer cells. Key pathways such as the PI3K/Akt and MAPK/ERK pathways are crucial for promoting cell proliferation and inhibiting apoptosis. researcher.life Research on analogs of this compound demonstrates an inhibitory effect on these survival networks.
Treatment of cancer cells with 4-methyl-2,6-bis(1-phenylethyl)phenol led to diminished phosphorylation of Src and STAT3, two key molecules involved in cell survival and proliferation. koreascience.krresearchgate.net Another analog, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, was also found to decrease the phosphorylation levels of Src, AKT, and STAT3. kjpp.net The inhibition of these signaling proteins disrupts the downstream pathways that protect cancer cells from apoptosis. kjpp.netbiomolther.org By suppressing these critical survival signals, this compound and its related compounds can sensitize cancer cells to apoptosis and inhibit their proliferation. koreascience.krresearcher.life
Antifungal Action Mechanisms
This compound has been recognized for its antifungal properties. While the precise mechanism for this specific compound is still under investigation, studies on closely related phenolic compounds offer significant clues. For instance, the structurally similar compound 2,4-bis(1,1-dimethylethyl)-phenol has been shown to act against the plant pathogen Pithomyces atro-olivaceous. nih.gov In silico docking studies revealed that this compound effectively binds to the active site of the mitochondrial F1F0 ATP synthase enzyme. nih.govsci-hub.se This interaction would likely disrupt the synthesis of ATP, the primary energy currency of the cell, leading to fungal cell death. sci-hub.se Furthermore, an isomer, 2,4-bis(1-methyl-1-phenylethyl)-phenol, displayed distinct antifungal activity against the plant pathogenic fungi Colletotrichum acutatum and Alternaria alternata. ppjonline.org These findings suggest that the antifungal action of this compound may involve the targeting of essential fungal enzymes and the disruption of cellular energy metabolism. nih.gov
Antibacterial Action Mechanisms
The antibacterial potential of this compound has been demonstrated in studies of plant extracts where it is a identified component. springermedizin.de The mechanism appears to be linked to its nature as a toxic secondary metabolite. semanticscholar.org An acidic fraction from Streblus asper leaves, which contained this compound, exhibited potent antibacterial activity, particularly against Gram-positive bacteria. springermedizin.de
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of Extract Fraction Containing this compound | Reference |
|---|---|---|
| Staphylococcus aureus | 125 µg/mL | springermedizin.de |
| Bacillus subtilis | 125 µg/mL | springermedizin.de |
| Escherichia coli | >1000 µg/mL | springermedizin.de |
| Pseudomonas aeruginosa | >1000 µg/mL | springermedizin.de |
The data indicates a selective action against Gram-positive bacteria. springermedizin.de Additionally, a culture filtrate from Aspergillus terreus, in which the isomer 2,4-bis(1-methyl-1-phenylethyl)-phenol was the most abundant compound, showed growth inhibition activity against the bacterium Dickeya chrysanthemi. semanticscholar.org The lipophilic nature of these phenolic compounds may facilitate their interaction with and disruption of the bacterial cell membrane, leading to the inhibition of growth and cell death.
Antinociceptive Effect Mechanisms
While direct experimental evidence from in vitro models specifically elucidating the antinociceptive mechanisms of this compound is limited, a body of research points towards indirect pathways and predicted activities. Investigations into its biological interactions suggest that its potential influence on nociception may be rooted in its antioxidant and anti-inflammatory properties.
Several studies that have analyzed plant extracts containing this compound for antinociceptive effects have noted a lack of direct activity from this specific compound in certain models. nih.govresearchgate.netnih.gov However, computational predictions and its established biochemical activities in other areas provide a basis for mechanistic investigation.
An in silico analysis using PASSonline (Prediction of Activity Spectra for Substances) was conducted on compounds identified in Petiveria alliacea L. leaf extracts. nih.gov This predictive study calculated the probability of various biological activities for this compound, including its potential to act as an antinociceptive agent. The results, detailed in Table 1, indicate a predicted probability for antinociceptive activity greater than 0.5, suggesting it as a candidate for further experimental validation. nih.gov
Table 1: In Silico Prediction of Biological Activity for this compound
| Compound | Predicted Biological Activity | Probability to be Active (Pa) |
|---|---|---|
| This compound | Antinociceptive | > 0.5 |
Data sourced from an in silico analysis of compounds from Petiveria alliacea L. nih.gov
A plausible indirect mechanism for antinociception is the compound's antioxidant activity. researchgate.net Reactive oxygen species (ROS) are known to play a significant role in nociceptive pathways. researchgate.net Phenolic compounds, in general, are recognized for their antioxidant capabilities, which can mitigate oxidative stress. It is suggested that the antioxidant effects of compounds like this compound could indirectly influence pain reduction by neutralizing free radicals. researchgate.net This is supported by findings that other antioxidants can relieve chronic pain by this mechanism. researchgate.net
Furthermore, the anti-inflammatory properties of this compound may contribute to an antinociceptive effect, as inflammation is a key driver of pain. Research has shown that this compound possesses anti-inflammatory properties. semanticscholar.orgresearchgate.net A study identified phenol-2,4-bis(1-phenylethyl) as having the ability to inhibit human neutrophil migration, a critical process in the inflammatory response. semanticscholar.org
Studies on structurally related compounds also offer insights. A derivative, 4-isopropyl-2,6-bis(1-phenylethyl)aniline (KTH-13-AD1), was found to suppress the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide-treated macrophage-like cells. nih.govsemanticscholar.org While this is a different molecule, it demonstrates that this class of substituted phenols can modulate key inflammatory and oxidative pathways relevant to nociception.
Unexplored Research Avenues and Future Directions
Further Elucidation of Natural Biosynthetic Pathways and Metabolic Fates
The identification of 2,4-Bis(1-phenylethyl)phenol in plants and fungi suggests the existence of specific biosynthetic pathways. However, the precise enzymatic reactions and genetic underpinnings of its formation are yet to be determined. Future research should focus on identifying and characterizing the enzymes responsible for the alkylation of a phenolic precursor with one or more phenylethyl groups. Understanding this pathway could open doors for biotechnological production of this compound and its analogs.
Furthermore, the metabolic fate of this compound within the organisms that produce it, as well as in organisms that may be exposed to it, is largely unknown. Investigating its metabolism will be crucial to understanding its biological activity, potential bioaccumulation, and any toxicological implications.
In-Depth Mechanistic Studies at the Molecular Level
Initial research has pointed towards the potential of this compound and its analogs in areas such as cancer therapy. For instance, it has been identified as a potential inhibitor against non-small cell lung cancer targets and has shown pro-apoptotic activity in breast cancer cells. alfa-chemistry.com However, the specific molecular targets and the intricacies of its interactions remain to be fully elucidated.
Future investigations should aim to:
Identify Specific Molecular Targets: Pinpoint the precise proteins, enzymes, or receptors with which this compound interacts to exert its biological effects.
Determine Binding Affinities: Quantify the binding strength of the compound to its molecular targets to understand the potency and specificity of its actions. Molecular docking studies have already suggested a strong binding affinity to certain receptors, which warrants further experimental validation.
Elucidate Signaling Pathways: Unravel the downstream signaling cascades that are modulated by the interaction of this compound with its targets. For example, in cancer cells, it is important to understand how it induces apoptosis and affects cell survival signaling. researchgate.net
Table 1: Potential Molecular Targets and Investigated Activities
| Investigated Activity | Potential Molecular Target(s) | Cell/System Studied | Key Findings |
| Anticancer | EGFR, HER2, EML4-ALK, sPLA2-IIA | Non-small cell lung cancer (NSCLC) targets | Potential inhibitor based on molecular docking. alfa-chemistry.com |
| Anticancer | Not specified | Breast cancer cells (MCF-7) | Induces apoptosis. |
| Anti-proliferative | Not specified | C6 glioma, HCT-15, LoVo cells | Suppressed survival of various cancer cell lines. researchgate.net |
| Estrogenic Activity | Estrogen Receptor α (hERα and medERα) | Yeast two-hybrid assays | Exhibited binding affinity. oup.com |
Development of Advanced Analytical Standards and Protocols for Complex Matrices
The detection and quantification of this compound in complex environmental and biological samples present analytical challenges. While Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for its identification, the development of robust and standardized analytical methods is crucial for accurate and reproducible measurements. alfa-chemistry.com
Future efforts should concentrate on:
Certified Reference Materials: The development and availability of certified reference materials for this compound and its metabolites are essential for quality control and assurance in analytical laboratories. hpc-standards.comsigmaaldrich.com
Advanced Analytical Techniques: Exploring and optimizing other analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), could offer improved sensitivity and selectivity for its detection in various matrices, including water, sediment, and biological tissues. oup.com
Matrix-Specific Protocols: Developing and validating specific protocols for the extraction and analysis of this compound from different complex matrices will be vital for environmental monitoring and metabolic studies.
Computational Chemistry and Theoretical Modeling to Predict Reactivity and Interactions
Computational chemistry and theoretical modeling offer powerful tools to predict the behavior of this compound and guide experimental research. These in silico approaches can provide insights into its physicochemical properties, reactivity, and potential biological interactions.
Key areas for future computational studies include:
Density Functional Theory (DFT): DFT calculations can be employed to predict the compound's electronic structure, reactivity descriptors, and spectroscopic properties. This can help in understanding its antioxidant potential and its role in chemical reactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins and DNA, or with cell membranes. This can provide a deeper understanding of its mechanism of action at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the biological activity of novel analogs of this compound based on their structural features. This can accelerate the discovery of new compounds with enhanced therapeutic potential.
Table 2: Predicted Physicochemical Properties (Computational)
| Property | Predicted Value | Method/Source |
| Molecular Weight | 302.4 g/mol | - |
| Molecular Formula | C22H22O | - |
| XLogP3 | 6.1 | LookChem lookchem.com |
| pKa | 10.42 ± 0.10 | Predicted lookchem.com |
| Boiling Point | 429.4°C at 760mmHg | LookChem lookchem.com |
| Flash Point | 201.2°C | LookChem lookchem.com |
| Density | 1.075 g/cm³ | LookChem lookchem.com |
Q & A
Q. What are the established synthetic routes for 2,4-Bis(1-phenylethyl)phenol, and how can reaction conditions be optimized?
Methodological Answer: The primary synthesis involves alkylation of phenol with isobutene under acidic catalysis. Key parameters include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) for optimal electrophilic substitution.
- Temperature control : Maintain 80–120°C to balance reaction rate and byproduct formation.
- Molar ratios : A phenol-to-isobutene ratio of 1:2.5 minimizes unreacted intermediates .
Purification typically involves recrystallization from methanol or column chromatography. Optimization studies should track yield and purity via HPLC or GC-MS.
Q. Which analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm and tert-butyl groups at δ 1.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (302.4095 g/mol) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, particularly when synthesizing derivatives.
- FT-IR : O-H stretching (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. What experimental evidence supports the antiproliferative activity of this compound in cancer models?
Methodological Answer: In vitro and in vivo studies highlight dose-dependent cytotoxicity:
- In vitro (MCF-7 cells) : GC-MS identifies this compound (39% in active fractions) with IC₅₀ = 17.33 µg/ml via MTT assay. Parallel studies on similar compounds (e.g., 4-Isopropyl-2,6-bis(1-phenylethyl)phenol) suggest apoptosis induction via caspase-3 activation .
- In vivo (DMBA-induced rat models) : Doses of 25–50 mg/kg reduce tumor volume by 40–60% and restore normal breast tissue architecture. Histopathology and serum markers (nitrate/nitrite levels) validate efficacy .
Q. How can discrepancies in reported bioactivity data for this compound be systematically addressed?
Methodological Answer: Contradictions may arise from:
- Purity variations : Use HPLC (>98% purity) and NMR to confirm compound integrity.
- Extraction matrix effects : Standardize plant-derived extracts via column chromatography (e.g., Amberlite XAD-2) to isolate the compound .
- Cell line specificity : Compare IC₅₀ across multiple lines (e.g., MCF-7 vs. HeLa) and validate mechanisms (e.g., ROS generation vs. DNA damage) .
Meta-analyses of published data should include batch-to-batch reproducibility assessments.
Q. What computational approaches predict the physicochemical and reactivity profiles of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., antioxidant potential).
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to assess membrane permeability.
- QSAR Models : Correlate substituent effects (e.g., tert-butyl groups) with bioactivity using datasets from analogs .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Ventilation : Work in fume hoods to avoid inhalation of dust/volatiles.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
